2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
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Overview
Description
2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzyl chloride with thiourea to form 2-(2-fluorobenzylthio)-1,3,4-thiadiazole. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiadiazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
- 2-((2-Bromobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
- 2-((2-Methylbenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Uniqueness
2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4S2/c20-17-9-5-4-6-15(17)14-25-19-22-21-18(26-19)24-12-10-23(11-13-24)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJCMLQHNZNFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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